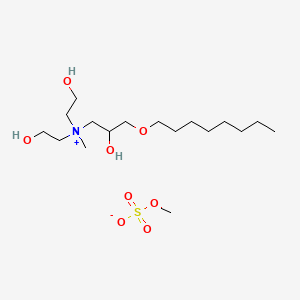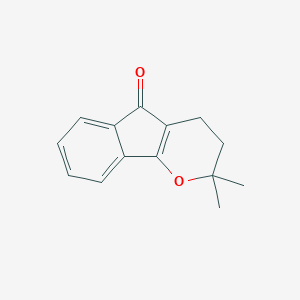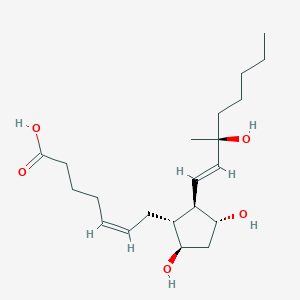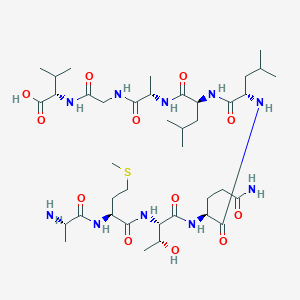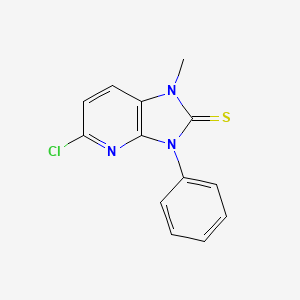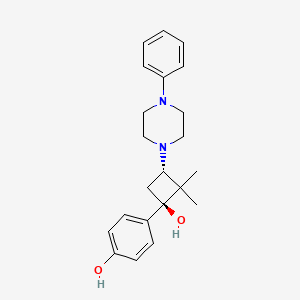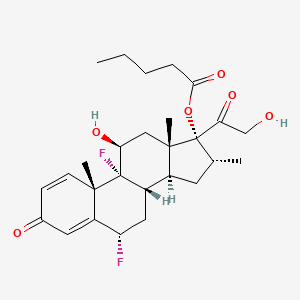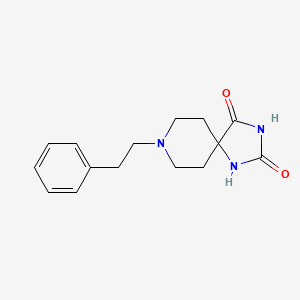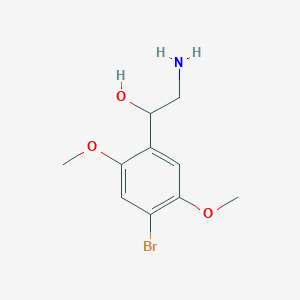
(-)-Corydaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Corydaline: is an alkaloid compound found in various plants, particularly in the Corydalis species. It has been traditionally used in herbal medicine for its analgesic and sedative properties. The compound has garnered interest in recent years due to its potential therapeutic applications in modern medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Corydaline typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the Pictet-Spengler reaction, which forms the core structure of the alkaloid. The reaction conditions often involve acidic catalysts and specific temperature controls to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, such as Corydalis tubers, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Corydaline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve desired substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Corydaline is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Biologically, this compound has been shown to interact with various cellular pathways, making it a subject of interest in cell biology research.
Medicine: Medically, this compound is being investigated for its analgesic, anti-inflammatory, and neuroprotective effects
Industry: In the industrial sector, this compound can be used as a precursor for synthesizing other pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of (-)-Corydaline involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. It modulates the activity of these targets, leading to its observed analgesic and sedative effects. The compound may also influence various signaling pathways, contributing to its anti-inflammatory and neuroprotective properties.
Comparaison Avec Des Composés Similaires
Tetrahydropalmatine: Another alkaloid found in Corydalis species with similar analgesic properties.
Berberine: An alkaloid with a broader range of biological activities, including antimicrobial and anti-inflammatory effects.
Palmatine: Similar in structure to (-)-Corydaline, with notable anti-inflammatory and antimicrobial properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the particular set of biological activities it exhibits. Its combination of analgesic, sedative, and neuroprotective effects distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
71213-90-6 |
|---|---|
Formule moléculaire |
C22H27NO4 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(13R,13aS)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21+/m1/s1 |
Clé InChI |
VRSRXLJTYQVOHC-ASSNKEHSSA-N |
SMILES isomérique |
C[C@H]1[C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
SMILES canonique |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


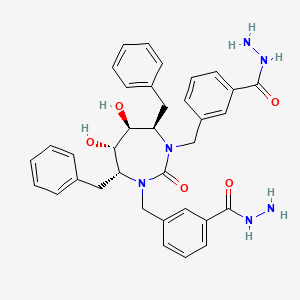

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)


